4-Bromoanisole
Overview
Description
4-Bromoanisole, also known as 1-bromo-4-methoxybenzene, is an organobromine compound with the chemical formula CH₃OC₆H₄Br. It is a colorless liquid with a pleasant smell similar to that of anise seed. This compound is one of three isomers of bromoanisole, the others being 3-bromoanisole and 2-bromoanisole. This compound is a precursor to many 4-anisyl derivatives and finds applications in various chemical reactions .
Mechanism of Action
Target of Action
4-Bromoanisole is primarily used in RNA extraction to eliminate DNA contamination . It interacts with genomic DNA (gDNA), which is its primary target .
Mode of Action
The mode of action of this compound involves its interaction with genomic DNA during RNA extraction . It binds to the DNA and segregates it into the organic layer, leaving the RNA extract in the aqueous layer .
Biochemical Pathways
It is known that it plays a crucial role in the rna extraction process by interacting with genomic dna .
Pharmacokinetics
Its physical properties such as its boiling point (223 °c) and density (1494 g/mL at 25 °C) suggest that it is a volatile and dense compound .
Result of Action
The primary result of this compound’s action is the successful extraction of RNA with minimal DNA contamination . By interacting with genomic DNA, this compound ensures that the DNA is located in the organic layer, separate from the RNA extract in the aqueous layer .
Biochemical Analysis
Biochemical Properties
4-Bromoanisole is a useful brominating reagent . It is formed as a reaction product in the reaction between HOBr and anisole . The Suzuki coupling of this compound with phenylboronic acid catalyzed by palladium pincer complexes has been studied .
Cellular Effects
Currently, there is limited information available on the effects of this compound on various types of cells and cellular processes. It is known that this compound is sometimes used in RNA extraction to further eliminate DNA contamination . It interacts with genomic DNA (gDNA) and through a separation phase, it will be located in the organic layer instead of the aqueous layer (upper layer) containing the RNA extract .
Molecular Mechanism
It is known to form a Grignard reagent, which reacts with phosphorus trichloride to give tris (4-methoxyphenyl)phosphine . Additionally, this compound forms the organozinc derivative CH3OC6H4ZnBr .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromoanisole can be synthesized through the bromination of anisole. One common method involves dissolving anisole and liquid bromine in 1-butyl-3-methylimidazole nitrate under an oxidizing gas atmosphere. The reaction is carried out under closed conditions at temperatures ranging from 25°C to 100°C for over an hour .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting p-bromophenol with dimethyl sulfate. This method is efficient and yields a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromoanisole undergoes various chemical reactions, including:
Substitution Reactions: It forms Grignard reagents, which can react with phosphorus trichloride to produce tris(4-methoxyphenyl)phosphine.
Coupling Reactions: It participates in Suzuki coupling reactions with phenylboronic acid, catalyzed by palladium pincer complexes.
Heck Reactions: It reacts with ethyl acrylates in room-temperature ionic liquids to afford ethyl 4-methoxycinnamate.
Common Reagents and Conditions:
Grignard Reagents: Magnesium in dry ether.
Suzuki Coupling: Phenylboronic acid, palladium catalyst.
Heck Reaction: Ethyl acrylates, room-temperature ionic liquids.
Major Products:
- Tris(4-methoxyphenyl)phosphine
- Ethyl 4-methoxycinnamate
Scientific Research Applications
4-Bromoanisole is widely used in scientific research due to its versatility:
- Chemistry: It serves as an intermediate in the synthesis of aryl 1,3-diketones and other organic compounds .
- Biology: It is used in RNA extraction to eliminate DNA contamination by interacting with genomic DNA and separating it into the organic layer .
- Medicine: It is involved in the synthesis of pharmaceutical intermediates.
- Industry: It is used as a brominating reagent and in various coupling reactions .
Comparison with Similar Compounds
- 3-Bromoanisole
- 2-Bromoanisole
- 4-Bromotoluene
- 4-Bromobenzotrifluoride
Comparison: 4-Bromoanisole is unique due to its methoxy group at the para position, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound is more commonly used in coupling reactions and as a brominating reagent .
Properties
IUPAC Name |
1-bromo-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPJQTDYNZXKQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059308 | |
Record name | Benzene, 1-bromo-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; mp = 9-10 deg C; [Sigma-Aldrich MSDS] | |
Record name | 4-Bromoanisole | |
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CAS No. |
104-92-7 | |
Record name | 4-Bromoanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Bromoanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-BROMOANISOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8042 | |
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Record name | Benzene, 1-bromo-4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-bromo-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromoanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-BROMOANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U430F901J9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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